BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride

Hypolipidemic Cardiovascular Metabolic Disease

6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride (MW 231.72, C14H14ClN) is the crystalline HCl salt of the unsubstituted tricyclic dibenzazepine scaffold. Unlike 6-substituted derivatives or the free base, this defined hydrochloride stoichiometry ensures reproducible solubility, long-term stability, and precise formulation. Its unique intrinsic hypolipidemic activity—suppressing serum cholesterol and triglycerides via ATP-dependent citrate lyase inhibition—is absent in other dibenzazepine analogs. Generic substitution without rigorous validation risks altered receptor binding, pharmacokinetics, and off-target effects. Ideal for lipid metabolism pathway elucidation, P-glycoprotein inhibitor development, and chiral phase-transfer catalyst synthesis.

Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
CAS No. 32372-86-4
Cat. No. B1520746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride
CAS32372-86-4
Molecular FormulaC14H14ClN
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl
InChIInChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H
InChIKeyDJAMRLZIEKUCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-dibenzo[c,e]azepine Hydrochloride (CAS 32372-86-4): Baseline Overview and Procurement Context


6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride (CAS 32372-86-4) is the hydrochloride salt of a tricyclic dibenzazepine scaffold, with a molecular formula of C14H14ClN and a molecular weight of 231.72 g/mol . This core structure is a versatile precursor in medicinal chemistry, serving as a key intermediate for synthesizing biologically active compounds . Notably, the free base form, 6,7-dihydro-5H-dibenz[c,e]azepine (CAS 6672-69-1), has demonstrated intrinsic hypolipidemic activity in rodent models [1]. For procurement, the hydrochloride salt offers advantages in handling and formulation due to its crystalline solid form and defined stoichiometry .

Why Generic Substitution Fails for 6,7-Dihydro-5H-dibenzo[c,e]azepine Hydrochloride


Generic substitution of 6,7-dihydro-5H-dibenzo[c,e]azepine hydrochloride with other dibenzazepine analogs or the free base is not scientifically valid. The hydrochloride salt form is critical for ensuring specific physicochemical properties, such as solubility and stability, which directly impact experimental reproducibility . Furthermore, the unsubstituted 6,7-dihydro scaffold possesses a unique biological profile, including intrinsic hypolipidemic activity and specific enzyme inhibition patterns, that are not shared by its 6-substituted derivatives or structurally similar heterocycles [1]. These substituents or salt forms can dramatically alter receptor binding, pharmacokinetics, and off-target effects, making direct interchange without rigorous validation a significant risk for research outcomes and downstream applications .

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-dibenzo[c,e]azepine Hydrochloride


Superior Hypolipidemic Profile vs. Lovastatin in Rodent Model

The parent compound, 6,7-dihydro-5H-dibenz[c,e]azepine, demonstrated a dual-action hypolipidemic effect, significantly lowering both serum total cholesterol and serum triglyceride levels in Sprague-Dawley male rats. In contrast, lovastatin, a clinically used statin, significantly lowered only serum total cholesterol levels in the same study [1].

Hypolipidemic Cardiovascular Metabolic Disease

Favorable Tissue Lipid Profile vs. Lovastatin

In the same comparative study, treatment with 6,7-dihydro-5H-dibenz[c,e]azepine did not generally elevate lipid levels in tissues, whereas lovastatin treatment resulted in an elevation of tissue lipid levels [1]. This differential effect on tissue lipid accumulation suggests a potentially safer profile.

Hypolipidemic Drug Safety Pharmacology

Efficient Synthesis as Key Intermediate for Chiral Phase-Transfer Catalysts

The 4,8-diiodo derivative of this scaffold, prepared from diphenic acid, is a crucial intermediate for generating chiral phase-transfer catalysts. A multi-step synthesis from diphenic acid to the key intermediate 4,8-diiodo-6,7-dihydro-5H-dibenzo[c,e]azepine was achieved in an overall yield of 59% over five steps [1]. This efficiency provides an economical route for constructing valuable catalyst libraries.

Catalysis Asymmetric Synthesis Organic Chemistry

Defined Hypolipidemic Mechanism via Enzyme Inhibition

The parent compound, 6,7-dihydro-5H-dibenz[c,e]azepine, has a well-defined mechanism of action involving the suppression of key lipogenic enzymes. It was shown to suppress the enzyme activity of ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase in rodent models [1]. This multi-enzyme inhibition profile is distinct from that of statins and other common hypolipidemic agents.

Enzymology Lipid Metabolism Pharmacodynamics

Proven Versatility as a Scaffold for Bioactive Compound Synthesis

The 6,7-dihydro-dibenzo[c,e]azepine scaffold serves as a privileged structure for developing novel P-glycoprotein (P-gp) inhibitors. Derivatives bearing this scaffold have been synthesized and shown to potently reverse P-gp-mediated multidrug resistance (MDR), with lead compounds demonstrating superior potency and duration of effect compared to verapamil (VRP) and the parent bifendate (DDB) molecule [1].

Medicinal Chemistry Drug Discovery Oncology

Optimal Research and Industrial Application Scenarios for 6,7-Dihydro-5H-dibenzo[c,e]azepine Hydrochloride


Investigating Novel Hypolipidemic Mechanisms and Therapeutics

This compound is ideal for research focused on elucidating novel pathways in lipid metabolism. Its demonstrated ability to lower both serum cholesterol and triglycerides [1], coupled with its distinct mechanism of action involving the suppression of ATP-dependent citrate lyase and other lipogenic enzymes [2], positions it as a powerful tool compound. Researchers can use it to probe these pathways, validate new drug targets, and explore combination therapies that address mixed dyslipidemia, particularly where statin monotherapy is insufficient or not tolerated.

Development of Next-Generation P-Glycoprotein Inhibitors for Oncology

The 6,7-dihydro-dibenzo[c,e]azepine scaffold is a privileged starting point for designing new inhibitors of P-glycoprotein (P-gp), a major efflux pump causing multidrug resistance in cancer [3]. The scaffold's derivatives have shown superior potency and prolonged chemo-sensitizing effects compared to verapamil, a first-generation P-gp inhibitor [3]. This makes the core compound an essential building block for medicinal chemistry teams aiming to develop more effective adjuvants to chemotherapy, potentially overcoming resistance to a wide range of anticancer drugs.

Synthesis of Novel Chiral Phase-Transfer Catalysts

The 6,7-dihydro-5H-dibenzo[c,e]azepine core can be readily functionalized to create valuable intermediates for chiral phase-transfer catalysts [4]. The efficient synthesis of derivatives like 4,8-diiodo-6,7-dihydro-5H-dibenzo[c,e]azepine in high overall yield (59% over 5 steps) from diphenic acid demonstrates its suitability for scalable production [4]. This application is crucial for academic and industrial laboratories engaged in asymmetric synthesis, where chiral catalysts are essential for producing enantiopure pharmaceuticals, agrochemicals, and fine chemicals.

Quote Request

Request a Quote for 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.